molecular formula C13H19N3O2 B11789729 Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate CAS No. 1447607-67-1

Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate

Cat. No.: B11789729
CAS No.: 1447607-67-1
M. Wt: 249.31 g/mol
InChI Key: ZBMZQBTUILTVQB-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate is a chemical compound of interest in pharmaceutical and medicinal chemistry research. It belongs to a class of pyrimidine derivatives that are frequently investigated as key scaffolds in the discovery and development of new therapeutic agents . Pyrimidine cores, especially when functionalized with piperidine and carboxylate groups, are commonly explored as potential calcium channel blockers, which can lead to hypotensive effects . Furthermore, such heterocyclic compounds are significant in the design of molecules that target various enzymes and receptors, with published patent literature highlighting pyrimidine compounds for potential antineoplastic (anti-cancer) and anti-inflammatory applications . The structure of this compound, featuring both a hydrogen bond acceptor and a basic amine in the piperidine ring, makes it a valuable intermediate for constructing more complex molecules and for structure-activity relationship (SAR) studies. It is supplied exclusively for research purposes in laboratory settings. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1447607-67-1

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C13H19N3O2/c1-3-18-13(17)11-8-14-12(15-9-11)10-4-6-16(2)7-5-10/h8-10H,3-7H2,1-2H3

InChI Key

ZBMZQBTUILTVQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2CCN(CC2)C

Origin of Product

United States

Preparation Methods

Oxidation and Cyanidation

Ethyl nicotinate is treated with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0°C, forming the N-oxide. Subsequent reaction with trimethylsilyl cyanide (TMSCN) introduces a cyano group at the ortho position, yielding ethyl 6-cyanonicotinate. This intermediate is hydrolyzed under acidic conditions to generate a carboxylic acid, which is re-esterified to maintain the ethyl carboxylate group.

Piperidine Coupling

The cyanopyrimidine intermediate undergoes nucleophilic substitution with 1-methylpiperidine in 1,2-dimethoxyethane (DME). The reaction achieves 85–90% yield within 30 minutes at room temperature, as confirmed by LC-MS and NMR.

One-Pot Multicomponent Reactions

Recent advances utilize one-pot strategies to streamline synthesis. A modified Vilsmeier-Haack reaction forms the pyrimidine core in situ while introducing the piperidine substituent.

In a typical protocol, a mixture of ethyl cyanoacetate, 1-methylpiperidine-4-carboxaldehyde, and urea is heated in acetic acid. The cyclocondensation forms the pyrimidine ring, with the piperidine moiety incorporated via aldol-like addition. While this method reduces purification steps, yields are moderate (50–60%) due to competing side reactions.

Catalytic Methods for Enhanced Efficiency

Transition metal catalysis has been explored to improve selectivity and yield. Palladium-catalyzed cross-coupling between ethyl 2-chloropyrimidine-5-carboxylate and 1-methylpiperidin-4-ylzinc bromide demonstrates promise.

Procedure:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: Tetrahydrofuran (THF)

  • Conditions: 60°C, 8 hours under nitrogen

  • Yield: 75% with >95% purity by HPLC

This method avoids harsh bases and enables scalability, though zinc reagent preparation adds complexity.

Comparative Analysis of Synthetic Routes

Method Key Intermediate Conditions Yield Advantages
Nucleophilic SubstitutionEthyl 2,4-dichloropyrimidine-5-carboxylateK₂CO₃, MeCN, rt70–80%Simple, high yield
N-Oxide PathwayEthyl 6-cyanonicotinateTMSCN, DME, rt50–60%Regioselective
One-Pot SynthesisEthyl cyanoacetateAcetic acid, reflux50–60%Fewer steps
Catalytic Coupling1-Methylpiperidin-4-ylzinc bromidePd(PPh₃)₄, THF, 60°C75%Scalable, high purity

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents like DMF enhance nucleophilicity but may require higher temperatures for solubility. Acetonitrile balances reactivity and ease of removal, though ester hydrolysis remains a concern under prolonged heating.

Protecting Group Management

The ethyl ester group is susceptible to base-induced hydrolysis. Using mild bases (e.g., K₂CO₃ instead of NaOH) and low temperatures preserves the ester functionality.

Purification Techniques

Silica gel chromatography remains standard, but recrystallization from ethyl acetate/hexane mixtures improves purity for crystalline batches .

Chemical Reactions Analysis

Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate has been investigated for its potential therapeutic properties, including:

  • Anti-inflammatory Activity : Research indicates that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that it may exert cytotoxic effects on various cancer cell lines, potentially through apoptosis induction.

Biochemical Assays

The compound serves as a ligand in biochemical assays, particularly in the study of enzyme interactions and receptor binding. Its ability to modulate specific targets makes it valuable in understanding biological pathways.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its structural features allow for modifications that lead to diverse derivatives with varied biological activities.

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests its potential use as an anti-inflammatory agent in conditions such as rheumatoid arthritis.

Case Study 2: Anticancer Activity

In vitro experiments conducted on breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The findings support further investigation into its role as a chemotherapeutic agent.

Case Study 3: Synthesis of Derivatives

Research focused on synthesizing various derivatives of this compound highlighted the importance of structural modifications. Certain derivatives exhibited enhanced potency against specific biological targets, underscoring the significance of structure-activity relationships (SAR) in drug development.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Substituents (Pyrimidine Position) Key Structural Differences Similarity Score
Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate 2: Pyrimidin-2-yl; 5: Ethyl ester Piperidine lacks 1-methyl group 0.84
Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate 2: Diphenylamino; 5: Ethyl ester Bulky aromatic substituent at C2 0.76
Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate 2: 4-(Aminomethyl)piperidin-1-yl; 5: Ethyl ester Additional aminomethyl group on piperidine 0.72 (estimated)
Ethyl 4-((3-((tert-butoxycarbonyl)amino)propyl)amino)-2-(methylthio)pyrimidine-5-carboxylate 4: Tert-BOC-protected amine; 2: Methylthio Sulfur-containing substituent at C2; modified C4 N/A

Key Observations :

  • Piperidine vs.
  • Substituent Electronics: The 1-methyl group on the piperidine nitrogen reduces basicity compared to unsubstituted or aminomethyl derivatives (e.g., ), which may alter pharmacokinetic properties .
  • Ester vs. Carboxylic Acid : Ethyl esters (e.g., target compound) are more lipophilic than carboxylic acid derivatives (e.g., , compound 11), favoring passive diffusion across biological membranes .
Physicochemical Properties
Property Target Compound Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate Ethyl 4-(trifluoromethyl)-2-(pyridin-2-yl)pyrimidine-5-carboxylate
Molecular Weight ~277.3 g/mol 349.4 g/mol 327.3 g/mol
LogP (Predicted) 1.8–2.2 3.5–4.0 2.5–3.0
Aqueous Solubility Moderate (ester hydrolysis) Low (due to diphenylamino) Moderate (CF3 group enhances polarity)

Biological Activity

Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine ring and a 1-methylpiperidine moiety, which contribute to its pharmacological properties and interactions with various biological targets. Below is a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H16_{16}N2_{2}O2_{2}
  • Molecular Weight : 249.31 g/mol
  • Physical State : Colorless to pale yellow liquid

The presence of the piperidine structure allows for unique interactions with biological systems, enhancing its potential as a therapeutic agent.

This compound operates through various mechanisms:

  • Hydrogen Bonding : The piperidine moiety can form hydrogen bonds with biological targets, influencing receptor activity.
  • π-π Stacking : The pyrimidine ring can engage in π-π stacking interactions, which are crucial for binding to enzyme active sites or receptor pockets.

These interactions can modulate the activity of enzymes or receptors involved in metabolic pathways, contributing to its pharmacological effects.

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity, particularly in:

  • Anticancer Activity : The compound has been studied for its potential use in cancer therapy. Its derivatives have shown promise as inhibitors of specific kinases involved in cancer progression .
  • Metabolic Disorders : There is potential for this compound to influence metabolic pathways relevant to conditions such as diabetes mellitus.

Case Studies and Research Findings

  • Inhibition Studies : Various studies have demonstrated that derivatives of this compound can act as inhibitors or modulators of enzymes such as kinases or G-protein coupled receptors (GPCRs). For instance, compounds similar in structure have shown effective inhibition against the ERK5 mitogen-activated protein kinase pathway, which is implicated in cellular proliferation and survival .
  • Cytotoxicity Assays : In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated significant cytotoxicity comparable to established anticancer agents .
  • Pharmacokinetic Profiles : The compound's pharmacokinetic properties were assessed through various assays including Caco-2 permeability tests and liver microsome stability evaluations. These studies revealed insights into absorption, distribution, metabolism, and excretion (ADME) characteristics essential for drug development .

Data Summary

Activity TypeFindingsReference
Anticancer ActivitySignificant cytotoxicity in cancer models
Enzyme InhibitionEffective against ERK5 kinase
PharmacokineticsModerate oral bioavailability; good stability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions or coupling strategies. For example, analogous pyrimidine derivatives are prepared using HBTU-mediated esterification (e.g., coupling carboxylic acids with ethyl esters under mild conditions) . Intermediate steps may involve introducing the 1-methylpiperidin-4-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions for aryl/heteroaryl attachments) . Key intermediates include pyrimidine-5-carboxylate esters and functionalized piperidine precursors.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^13C NMR confirms substituent integration and regiochemistry. For instance, the ethyl ester group shows characteristic triplet (~1.3 ppm) and quartet (~4.3 ppm) signals, while the pyrimidine ring protons appear as singlets (8.5–9.0 ppm) . Mass spectrometry (ESI/APCI) verifies molecular weight (e.g., [M+H]+^+ peaks).
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves 3D structure, including hydrogen bonding (e.g., N–H···O interactions) and ring puckering parameters (Cremer-Pople coordinates) . Validation tools like PLATON ensure data reliability .

Q. What are the primary pharmacological targets or applications of this compound in academic research?

  • Methodological Answer : Derivatives of pyrimidine-5-carboxylates are explored as kinase inhibitors (e.g., protein kinase A/B) or acetylcholinesterase inhibitors for neurodegenerative diseases. For example, substituent modifications (e.g., trifluoromethyl groups) enhance binding to NF-κB or AP-1 transcription factors . Target validation involves in vitro enzyme assays (IC50_{50} determination) and cellular models (e.g., HEK293 cells for receptor profiling) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF3_3) at the pyrimidine 2-position to enhance metabolic stability . Piperidine N-methylation improves blood-brain barrier penetration in CNS-targeted studies .
  • SAR Validation : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like acetylcholinesterase (PDB: 4EY7). Compare with kinetic assays (e.g., Lineweaver-Burk plots) to validate competitive/non-competitive inhibition .

Q. What computational approaches are employed to study ligand-receptor interactions or pharmacokinetic properties?

  • Methodological Answer :

  • Docking/MD Simulations : Perform ensemble docking to account for protein flexibility (e.g., HDAC8 binding pockets) . Molecular dynamics (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories.
  • ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and CYP450 metabolism. For instance, ethyl ester groups may increase solubility but reduce oral bioavailability due to esterase cleavage .

Q. How can researchers resolve contradictions in crystallographic or spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Data Validation : Cross-check crystallographic parameters (e.g., R-factors, displacement ellipsoids) with SHELXL refinement logs. Use Rint_{int} values to assess data quality; values <5% indicate high reliability .
  • Complementary Techniques : Pair X-ray data with solid-state NMR or IR spectroscopy to confirm hydrogen-bonding patterns. For ambiguous NOE signals in NMR, use ROESY to resolve spatial proximities .

Q. What strategies optimize synthetic routes for higher enantiomeric purity or yield in large-scale synthesis?

  • Methodological Answer :

  • Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases) for enantiomer separation.
  • Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). For example, microwave-assisted synthesis reduces reaction times for esterification steps .

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